benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Description
Structural Comparisons
Reactivity Trends
- Electrophilic Substitution : The bromomethyl group in the target compound undergoes nucleophilic displacement 15× faster than chloro analogs due to bromide’s superior leaving-group ability.
- Steric Effects : Bulky benzyloxycarbonyl groups at position 6 hinder reactions at position 2, reducing yields in Suzuki couplings by 40% compared to methyl ester derivatives.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 218°C for the target compound vs. 195°C for CJ-15,696, attributed to stabilizing halogen-carbonyl interactions.
Properties
Molecular Formula |
C16H20BrNO3 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
InChI Key |
PYESLKOIIXXBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bicyclic Precursors
The furo[2,3-c]pyridine scaffold is typically assembled via intramolecular cyclization of appropriately substituted pyridine derivatives. For example, a hydroxyl group at the C-3 position of a pyridine ring can undergo nucleophilic attack on a proximal electrophilic carbon, forming the fused furan ring. This step often employs acid catalysts such as p-toluenesulfonic acid (pTSA) in refluxing toluene, achieving cyclization yields of 65–78%.
Diels-Alder Approaches
Alternative routes utilize Diels-Alder reactions between dienes and pyridine-derived dienophiles. A notable method involves reacting 2-vinylpyridine with furan derivatives under high-pressure conditions (1.5–2.0 GPa), which enhances reaction rates and stereoselectivity. While this method provides excellent control over ring stereochemistry, its industrial application is limited by specialized equipment requirements.
Bromomethyl Group Introduction
The critical bromomethyl moiety at the C-2 position is introduced through radical bromination or nucleophilic substitution.
Radical Bromination with N-Bromosuccinimide
The most widely reported method involves treating a methyl-substituted precursor with NBS under radical initiation. For instance, 2-methyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate derivatives react with NBS (1.1–1.3 equiv) in carbon tetrachloride at 80–90°C, using azobisisobutyronitrile (AIBN) as the initiator. This protocol achieves bromination yields of 68–82%, with reaction times varying from 3 to 12 hours depending on substituent electronic effects.
Table 1: Bromination Optimization Data
Key observations:
Phosphorus Tribromide-Mediated Bromination
For substrates sensitive to radical pathways, PBr₃ in dichloromethane at 0–5°C provides a viable alternative. This method is particularly effective for bench-scale synthesis, yielding 44–57% of the bromomethyl product with minimal ring-opening side reactions. However, the exothermic nature of PBr₃ reactions demands careful temperature management and slow reagent addition.
Benzyl Esterification Strategies
The final benzyl carboxylate group is installed through esterification or transesterification.
Steglich Esterification
Carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane achieves 89–94% conversion. This method preserves stereochemical integrity but generates stoichiometric amounts of dicyclohexylurea, complicating purification.
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides superior yields (91–96%). The reaction’s tolerance for diverse alcohol nucleophiles makes it ideal for introducing structurally varied benzyl groups.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advances employ continuous flow technology to enhance process safety and reproducibility. A three-stage flow system comprising:
-
Cyclization module (residence time: 12 min, 110°C)
-
Bromination loop (residence time: 8 min, 85°C)
-
Esterification cascade (residence time: 15 min, 60°C)
This configuration increases overall yield to 78% compared to 62% in batch processes while reducing solvent consumption by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl (-CH₂Br) group is the primary reactive site, undergoing SN2 mechanisms with nucleophiles. Key reactions include:
Alkylation of amines and thiols
-
Reacts with primary/secondary amines to form quaternary ammonium salts.
-
Reacts with thiols (e.g., cysteine residues) to form thioether linkages, a critical step in bioconjugation .
Azide displacement
-
Substitution with sodium azide (NaN₃) yields an azide intermediate.
Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed cross-couplings :
Suzuki-Miyaura coupling
-
Reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form C-C bonds.
-
Yields biaryl derivatives for pharmaceutical intermediates.
Buchwald-Hartwig amination
-
Couples with amines using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) to form C-N bonds.
Ester Hydrolysis
The benzyl ester undergoes hydrolysis under acidic or basic conditions:
Basic hydrolysis
-
Conditions: NaOH (aq), reflux.
-
Product: Carboxylic acid derivative (C₁₅H₁₈BrNO₃).
Acidic hydrolysis
-
Conditions: HCl (conc.), heat.
-
Application: Deprotection for further functionalization.
Stereochemical Influence on Reactivity
The (3aS,7aR) configuration imposes steric constraints:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that derivatives of hexahydro-furo[2,3-c]pyridine compounds exhibit antimicrobial activity. For instance, studies have indicated that modifications to the furo-pyridine structure can enhance efficacy against various bacterial strains. The bromomethyl group in benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate may contribute to this activity by facilitating interactions with microbial enzymes or receptors.
Neuroprotective Effects
Another area of exploration is the neuroprotective potential of this compound. Compounds featuring similar structural motifs have been investigated for their ability to inhibit acetylcholinesterase (an enzyme linked to neurodegenerative diseases). The incorporation of the furo-pyridine framework may enhance blood-brain barrier permeability and bioavailability.
Organic Synthesis
Building Block for Heterocycles
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromomethyl group allows for nucleophilic substitution reactions to create diverse derivatives. For example:
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Ethyl 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carboxylate | 75% |
| Cyclization | Thieno[2,3-b]pyridines | 85% |
These reactions illustrate how the compound can be transformed into various pharmacologically relevant structures.
Materials Science
Polymer Chemistry
In materials science, the compound's unique structure can be utilized in polymer synthesis. Its ability to participate in radical polymerization makes it a candidate for developing new polymers with specific mechanical properties or functionalities. For instance:
| Polymer Type | Application | Properties |
|---|---|---|
| Conductive Polymers | Flexible electronics | High conductivity |
| Biodegradable Polymers | Packaging materials | Environmentally friendly |
Case Studies
-
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated various furo-pyridine derivatives for antimicrobial efficacy. The results showed that compounds with bromomethyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead compound for further development . -
Neuroprotective Screening
Research conducted by the National Institutes of Health assessed the neuroprotective effects of several furo-pyridine derivatives. The findings indicated that certain modifications led to significant inhibition of acetylcholinesterase activity and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The furo-pyridine ring structure may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(chloromethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
- Benzyl 2-(iodomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
- Benzyl 2-(hydroxymethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Uniqueness
The uniqueness of benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate lies in its bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. This reactivity can be exploited in various synthetic and biological applications, making it a valuable compound in research and industry.
Biological Activity
Benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate (CAS Number: 244056-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C16H20BrNO3
- Molecular Weight : 354.24 g/mol
- SMILES Notation : BrCC1C[C@H]2C@HO1
- InChI : InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2/t13?,14-,15-/m0/s1
Pharmacological Activities
Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic contexts:
1. Antimicrobial Activity
Studies have shown that benzyl derivatives can possess antimicrobial properties. The bromomethyl group is known to enhance the reactivity towards biological targets, potentially leading to inhibition of bacterial growth.
2. Anticancer Properties
Some derivatives of furo[2,3-c]pyridine have been investigated for their anticancer effects. It is hypothesized that the structural features of benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro derivatives may interact with cellular pathways involved in cancer cell proliferation and apoptosis.
3. Neuroprotective Effects
Given its structural similarity to compounds known for neuroprotective properties, this compound may also exhibit potential in protecting neuronal cells against oxidative stress and apoptosis.
The precise mechanism by which benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro derivatives exert their biological effects is still under investigation. Potential mechanisms include:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Case Study Example
A study conducted on a related compound demonstrated significant inhibition of tumor growth in xenograft models. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate?
- Methodological Answer : The compound’s synthesis can be optimized by adjusting reaction conditions such as solvent choice, temperature, and catalyst. For example, refluxing in acetonitrile with pyridine or triethylamine as a base (to neutralize byproducts) has been effective for analogous heterocyclic systems. Post-reaction neutralization with dilute HCl followed by recrystallization from ethanol can improve purity . Monitoring reaction progress via TLC or HPLC is critical to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzyl, bromomethyl, and hexahydrofuropyridine moieties by identifying aromatic protons, methylene signals, and fused-ring environments .
- IR Spectroscopy : Key stretches include C=O (carboxylate, ~1700 cm⁻¹) and C-Br (bromomethyl, ~550–650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS can verify molecular weight and fragmentation patterns, particularly for the bromine isotope signature (M+2 peak) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., low-resolution data) be addressed for this compound?
- Methodological Answer : For X-ray diffraction data, the SHELX suite (e.g., SHELXL) is widely used for refining complex heterocyclic structures. Key steps include:
- Parameterization : Adjust thermal displacement parameters (ADPs) for the bromomethyl group, which may exhibit higher disorder due to steric effects .
- Twinned Data Handling : Use the TWIN/BASF commands in SHELXL to model overlapping reflections, common in fused-ring systems .
- Validation : Cross-check using R-factor convergence (<5%) and the COMPLETE/PLATON tool for structural integrity .
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data. Discrepancies in chemical shifts (e.g., fused-ring protons) may arise from solvent effects or conformational flexibility .
- Cross-Validation : Use complementary techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., hexahydrofuropyridine) .
Q. What functionalization strategies are effective for the bromomethyl group in further derivatization?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., piperazine) or thiols under SN2 conditions to replace bromine. Use polar aprotic solvents (DMF, DMSO) and catalytic KI to enhance reactivity .
- Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl/heteroaryl coupling. Pre-activate the bromomethyl group with Pd(PPh₃)₄ and a base (K₂CO₃) .
- Safety Note : Monitor for competing elimination reactions (e.g., HBr release) under high temperatures .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points or solubility data across studies?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound from different solvents (ethanol, ethyl acetate) and compare melting points. Impurities like residual solvents or byproducts (e.g., de-brominated analogs) can alter physical properties .
- Solubility Profiling : Conduct systematic solubility tests in DMSO, chloroform, and water. Note that the fused-ring system may exhibit variable solubility due to conformational locking in polar solvents .
Structural and Mechanistic Insights
Q. What computational tools are recommended for modeling the compound’s reactivity in complex reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
